molecular formula C9H7ClN2O B3046801 3-[5-(Chloromethyl)isoxazol-3-YL]pyridine CAS No. 130775-64-3

3-[5-(Chloromethyl)isoxazol-3-YL]pyridine

Cat. No.: B3046801
CAS No.: 130775-64-3
M. Wt: 194.62 g/mol
InChI Key: GFPUFSQJQLTQQV-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Chemistry in Drug Discovery and Chemical Biology

Heterocyclic chemistry is a foundational pillar of drug discovery and chemical biology. Heterocycles are cyclic organic compounds containing at least one atom other than carbon within their ring structure, with nitrogen, oxygen, and sulfur being the most common heteroatoms. Their prevalence is striking, with statistics indicating that over 85% of all biologically active chemical entities contain a heterocyclic ring. This widespread presence underscores their critical role in modern drug design. rsc.org

The significance of these structures lies in their vast diversity and their ability to engage in a multitude of interactions with biological targets like enzymes and receptors. The inclusion of heteroatoms imparts unique physicochemical properties, such as polarity, solubility, and hydrogen bonding capacity, which medicinal chemists can manipulate to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. rsc.org Furthermore, heterocyclic scaffolds provide a versatile framework for developing novel therapeutic agents that can overcome challenges like drug resistance. bohrium.com

Overview of Isoxazole (B147169) and Pyridine (B92270) Ring Systems in Medicinal Chemistry

Both isoxazole and pyridine are prominent heterocyclic rings that feature extensively in pharmaceuticals.

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. nih.gov This structure is found in numerous clinically used drugs and is valued for its ability to serve as a versatile pharmacophore. The isoxazole moiety can improve a compound's physicochemical properties and engage in various non-covalent interactions, contributing to enhanced efficacy and better pharmacokinetics. bohrium.com Derivatives of isoxazole have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, making them highly attractive scaffolds in drug development. nih.govresearchgate.net

The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. It is one of the most prevalent structural units in pharmaceuticals. researchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for binding to biological receptors, and enhances the water solubility of the molecule. rsc.org Pyridine-based drugs are used to treat a wide array of conditions, including cancer, malaria, ulcers, and Alzheimer's disease, showcasing the scaffold's therapeutic versatility. researchgate.netrsc.org

Contextualization of the 3-[5-(Chloromethyl)isoxazol-3-YL]pyridine Scaffold within Advanced Research

The combination of isoxazole and pyridine rings into a single molecular framework, known as an isoxazole-pyridine hybrid, creates a scaffold with significant potential in advanced chemical research. These hybrid structures are designed to synergistically combine the beneficial properties of both individual heterocycles. Research into isoxazole-pyridine hybrids has revealed a range of interesting biological properties, including anticancer, antioxidant, and antitubercular activities. researchgate.netmdpi.com

The specific compound, This compound , represents a key building block within this class of molecules. The presence of a reactive chloromethyl group (-CH₂Cl) at the 5-position of the isoxazole ring makes it a valuable synthetic intermediate. This reactive site allows for further chemical modification, enabling chemists to synthesize a library of derivative compounds for structure-activity relationship (SAR) studies. By reacting the chloromethyl group with various nucleophiles, researchers can introduce diverse functional groups, systematically altering the molecule's properties to enhance its biological activity or target selectivity. researchgate.net Therefore, this scaffold serves as a crucial starting point for the discovery of new therapeutic agents.

Chemical Properties and Synthesis

The utility of this compound in research is defined by its chemical characteristics and the methods available for its synthesis.

Physicochemical Properties

While extensive experimental data for the free base form is not widely published, information for its hydrochloride salt provides insight into its basic properties.

Interactive Table: Physicochemical Properties of this compound Hydrochloride

PropertyValueReference
Molecular FormulaC₉H₈Cl₂N₂O
Molecular Weight231.08 g/mol
FormSolid
InChI KeySGUCRAMNOBXDFB-UHFFFAOYSA-N

Note: Data corresponds to the hydrochloride salt of the compound.

Synthesis Overview

The synthesis of 3,5-disubstituted isoxazoles, such as the core of this compound, is commonly achieved through 1,3-dipolar cycloaddition reactions. mdpi.com A prevalent method involves the reaction of a nitrile oxide with an alkyne.

For the synthesis of the target compound, a plausible route would involve:

Formation of Pyridine-3-carbonitrile oxide: This intermediate can be generated in situ from pyridine-3-aldoxime. The aldoxime is typically treated with a mild oxidizing agent or a chlorinating agent followed by a base.

Cycloaddition: The generated nitrile oxide then reacts with an alkyne containing a chloromethyl group, such as 3-chloro-1-propyne. This cycloaddition step forms the isoxazole ring, yielding the final product, this compound.

This synthetic strategy offers a versatile and efficient way to construct the core isoxazole-pyridine scaffold. mdpi.com

Reactivity and Research Applications

The chloromethyl group is the key to the compound's utility as a synthetic intermediate. This group is a reactive electrophile, susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functionalities, including amines, alcohols, thiols, and others. researchgate.net

For example, reaction with various phenols under Williamson ether synthesis conditions can produce corresponding aryloxymethyl derivatives. researchgate.net This reactivity enables the creation of diverse molecular libraries for screening in drug discovery programs. The isoxazole-pyridine core provides a stable and biologically relevant scaffold, while the modifications at the 5-position allow for the fine-tuning of pharmacological activity. Research on analogous isoxazole-pyridine hybrids has shown potential in developing agents with anticancer and anti-inflammatory properties, suggesting that derivatives of this compound could be valuable candidates in these therapeutic areas. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(chloromethyl)-3-pyridin-3-yl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-5-8-4-9(12-13-8)7-2-1-3-11-6-7/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPUFSQJQLTQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564955
Record name 3-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130775-64-3
Record name 3-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization of 3 5 Chloromethyl Isoxazol 3 Yl Pyridine

Nucleophilic Reactivity of the Chloromethyl Group

The chlorine atom attached to the methyl group at the 5-position of the isoxazole (B147169) ring is an excellent leaving group, rendering the adjacent carbon atom highly electrophilic and prone to attack by a wide range of nucleophiles. This reactivity is a cornerstone of the compound's utility in synthetic chemistry, allowing for the facile introduction of diverse functional groups.

Research on structurally similar 3-aryl-5-(chloromethyl)isoxazoles has demonstrated that the chloromethyl group readily participates in nucleophilic substitution reactions. researchgate.net These reactions typically proceed via an SN2 mechanism, leading to the displacement of the chloride ion by oxygen, nitrogen, or sulfur-based nucleophiles.

O-Nucleophiles: Oxygen nucleophiles, such as alkoxides and phenoxides, react under standard conditions (e.g., Williamson ether synthesis) to yield the corresponding ethers. For instance, reactions with sodium methoxide (B1231860) or substituted phenols in the presence of a base like potassium carbonate lead to the formation of methoxy (B1213986) and aryloxy derivatives, respectively. researchgate.netresearchgate.net

N-Nucleophiles: Nitrogen nucleophiles, including primary and secondary amines like methylamine, dimethylamine, and cyclic amines such as morpholine, effectively displace the chlorine atom to form the corresponding substituted aminomethyl derivatives. researchgate.netresearchgate.net These reactions provide a direct pathway to a variety of amine-containing isoxazole compounds.

S-Nucleophiles: Sulfur nucleophiles, which are typically "soft" nucleophiles, exhibit high reactivity towards the chloromethyl group. Thiolates, such as sodium phenylthiolate or benzylthiolate, react efficiently to produce thioethers. researchgate.net Similarly, reagents like ammonium (B1175870) thiocyanate (B1210189) can be used to introduce a thiocyanate group, which can serve as a precursor to other sulfur-containing functionalities. researchgate.net

The substitution reactions described above lead to a diverse portfolio of derivatives. The formation of these products is often high-yielding and proceeds under relatively mild conditions, highlighting the synthetic utility of the chloromethylisoxazole scaffold.

Below is a table summarizing the types of derivatives formed from the reaction of related chloromethylisoxazoles with various nucleophiles, which serves as a model for the expected reactivity of 3-[5-(Chloromethyl)isoxazol-3-yl]pyridine.

Nucleophile ClassNucleophile ExampleReagent/ConditionsProduct TypeReference
O-Nucleophile Sodium MethoxideNaOMe / MethanolMethoxy Ether researchgate.netresearchgate.net
O-Nucleophile Substituted PhenolsK₂CO₃ / EthanolAryloxy Ether researchgate.net
N-Nucleophile Dimethylamine(CH₃)₂NHTertiary Amine researchgate.net
N-Nucleophile MorpholineMorpholine / MethanolTertiary Amine researchgate.net
S-Nucleophile Sodium PhenylthiolatePhSNa / MethanolThioether researchgate.net
S-Nucleophile Ammonium ThiocyanateNH₄SCNThiocyanate researchgate.net
O-Nucleophile Sodium AcetateNaOAcAcetate Ester researchgate.net

Reactions and Transformations of the Isoxazole Heterocycle

Beyond the reactivity of the side chain, the isoxazole ring itself is a functional group that can participate in a range of chemical transformations. These reactions can lead to either the cleavage of the ring or its rearrangement into different heterocyclic structures.

The N-O bond within the isoxazole ring is relatively weak and can be cleaved under various conditions, most commonly reductive cleavage. This ring-opening provides access to linear intermediates, such as enaminones or β-hydroxy vinyl ketones, which can be derivatized further. For example, a one-pot procedure involving a rhodium carbenoid-induced ring expansion of isoxazoles has been developed. nih.gov This process likely proceeds through an electrocyclic ring opening to form an azatriene intermediate, which can then undergo a 6π electrocyclization to form dihydropyridine (B1217469) derivatives. nih.gov Subsequent oxidation leads to highly functionalized pyridine (B92270) products. This transformation represents a powerful method for converting the isoxazole core into a different, medicinally relevant heterocycle.

The Boulton-Katritzky rearrangement is a well-known thermal or base-catalyzed isomerization of certain five-membered heterocyclic systems. nih.gov While classically applied to systems like 1,2,4-oxadiazoles, it is also observed in isoxazoles that bear a suitable side chain, such as a hydrazone. nih.govorganic-chemistry.orgrsc.org This rearrangement typically involves the recyclization of the isoxazole into a new five-membered ring, such as a 1,2,3-triazole. researchgate.net

However, for the direct conversion of isoxazoles into pyridine derivatives, a different type of transformation is more relevant. An inverse electron-demand hetero-Diels-Alder reaction between isoxazoles and electron-rich olefins like enamines provides a direct route to substituted pyridines. rsc.orgrsc.org In this process, the isoxazole acts as the azadiene component. The reaction, often catalyzed by a Lewis acid such as TiCl₄, proceeds through a [4+2] cycloaddition, followed by the ring-opening of the resulting bicyclic intermediate and subsequent loss of an amine to yield a pyridine N-oxide, which is then reduced in situ to the final pyridine product. rsc.org This methodology effectively exchanges the isoxazole core for a pyridine core, while retaining substituents and introducing new ones in a regioselective manner.

Modern synthetic methods increasingly rely on transition metal catalysis to achieve selective functionalization of heterocyclic rings. While the direct C-H functionalization of the isoxazole ring in this compound is not extensively documented, related systems show that such transformations are feasible. The C-4 position of the isoxazole ring is the most likely site for electrophilic attack and could be a target for metal-catalyzed C-H activation or coupling reactions.

For example, palladium-catalyzed tandem reactions have been employed with isoxazole derivatives. A protocol involving a palladium-catalyzed C-N coupling of 3-aminoisoxazoles with 2-pyridyl trifluoromethanesulfonate (B1224126) has been reported, which is then followed by a Boulton-Katritzky rearrangement. rsc.org This demonstrates that the isoxazole core is stable to and can participate in transition metal-catalyzed coupling reactions, suggesting that cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could potentially be applied to halogenated derivatives of the isoxazole ring to introduce new carbon-carbon or carbon-heteroatom bonds.

Functionalization of the Pyridine Ring in this compound

The pyridine ring in this compound is an electron-deficient aromatic system, which dictates its reactivity towards various reagents. The nitrogen atom in the ring deactivates it towards electrophilic attack and directs incoming electrophiles to the meta-positions (C-3 and C-5). Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack, primarily at the ortho- and para-positions (C-2, C-4, and C-6).

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is generally challenging due to the electron-withdrawing nature of the nitrogen atom. quora.com Such reactions typically require harsh conditions and often result in low yields. The isoxazole substituent at the 3-position further influences the regioselectivity of the substitution. Based on the directing effects of the pyridine nitrogen, electrophilic attack would be expected to occur at the C-5 position, which is meta to the nitrogen. However, the bulky isoxazole group might sterically hinder this position to some extent.

Common electrophilic substitution reactions like nitration, halogenation, and sulfonation, if successful, would likely yield the 5-substituted pyridine derivative. Friedel-Crafts alkylation and acylation are generally not feasible on pyridine rings as the Lewis acid catalyst coordinates with the basic nitrogen atom, further deactivating the ring. youtube.com

Illustrative Electrophilic Aromatic Substitution Reactions on a 3-Substituted Pyridine Scaffold (Note: The following data is illustrative and based on general principles of pyridine chemistry, as specific experimental data for this compound is not readily available in the cited literature.)

ReactionReagents and ConditionsMajor ProductPredicted Yield Range
NitrationHNO₃/H₂SO₄, high temp.3-[5-(Chloromethyl)isoxazol-3-yl]-5-nitropyridineLow
BrominationBr₂/oleum, high temp.5-Bromo-3-[5-(chloromethyl)isoxazol-3-yl]pyridineLow to Moderate
SulfonationSO₃/H₂SO₄, high temp.This compound-5-sulfonic acidLow

Nucleophilic Aromatic Substitution:

The pyridine ring is more amenable to nucleophilic aromatic substitution (SNA), particularly at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6). stackexchange.comyoutube.com For SNA to occur, a good leaving group, such as a halide, must be present on the ring. In the case of this compound, direct SNA on the unsubstituted ring is unlikely. However, if a halo-substituted derivative were available (e.g., 2-chloro-3-[5-(chloromethyl)isoxazol-3-yl]pyridine), it would readily undergo substitution with various nucleophiles.

The Chichibabin reaction, which involves the amination of pyridines using sodium amide, typically occurs at the C-2 or C-6 position. youtube.com This reaction could potentially be applied to this compound to introduce an amino group at the C-2 or C-6 position.

Hypothetical Nucleophilic Aromatic Substitution on a Halogenated Derivative (Note: This data is hypothetical as it assumes a pre-functionalized starting material.)

Starting MaterialNucleophileReagents and ConditionsProductPredicted Yield Range
2-Chloro-3-[5-(chloromethyl)isoxazol-3-yl]pyridineNaOMeMeOH, reflux3-[5-(Chloromethyl)isoxazol-3-yl]-2-methoxypyridineModerate to High
2-Chloro-3-[5-(chloromethyl)isoxazol-3-yl]pyridineNH₃High temp., pressure2-Amino-3-[5-(chloromethyl)isoxazol-3-yl]pyridineModerate
This compoundNaNH₂Toluene, reflux2-Amino-3-[5-(chloromethyl)isoxazol-3-yl]pyridineLow to Moderate

Modern synthetic methods have enabled the direct functionalization of pyridine C-H bonds through transition-metal-catalyzed cross-coupling reactions. rsc.orgresearchgate.net These methods offer a more efficient way to introduce new carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalization of the pyridine ring.

For this compound, C-H activation would be expected to occur at the C-2, C-4, or C-6 positions, which are more electronically activated for such transformations. Palladium, rhodium, and iridium catalysts are commonly employed for these reactions. For instance, palladium-catalyzed C-H arylation could be used to introduce aryl groups at the C-2 or C-6 positions.

Potential C-H Functionalization Reactions (Note: The following examples are illustrative and based on established methodologies for pyridine C-H functionalization.)

Reaction TypeCoupling PartnerCatalyst SystemPotential Product(s)
C-H ArylationAryl halidePd(OAc)₂ / Ligand2-Aryl-3-[5-(chloromethyl)isoxazol-3-yl]pyridine
C-H AlkenylationAlkene[RhCp*Cl₂]₂2-Alkenyl-3-[5-(chloromethyl)isoxazol-3-yl]pyridine
C-H SilylationHydrosilane[Ir(cod)OMe]₂2-(Trialkylsilyl)-3-[5-(chloromethyl)isoxazol-3-yl]pyridine

Chemoselective Modifications of the this compound Scaffold

The presence of multiple reactive sites in this compound—the pyridine nitrogen, the chloromethyl group, and the C-H bonds of both rings—necessitates chemoselective reaction conditions to achieve desired transformations.

The basic nitrogen atom of the pyridine ring can be selectively quaternized by reaction with alkyl halides. This N-alkylation would further activate the pyridine ring towards nucleophilic attack.

The chloromethyl group is a reactive electrophilic site susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups at this position. A key challenge and opportunity lie in achieving selectivity between the reaction at the chloromethyl group and potential reactions on the pyridine ring. For instance, a strong nucleophile could potentially react at both the chloromethyl group and an activated position on the pyridine ring. By carefully selecting the nucleophile and reaction conditions, it is possible to favor one reaction over the other. For example, milder nucleophiles would likely react preferentially with the more electrophilic chloromethyl group.

Chemoselective reductions or oxidations are also important considerations. For instance, catalytic hydrogenation could potentially reduce the pyridine ring or the isoxazole ring, or cleave the chloromethyl group, depending on the catalyst and conditions employed. Selective oxidation of the pyridine nitrogen to the corresponding N-oxide is a common transformation that can alter the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions. rsc.org

Structure Activity Relationship Sar and Medicinal Chemistry Innovations with Isoxazole Pyridine Scaffolds

Systematic SAR Studies of 3-[5-(Chloromethyl)isoxazol-3-YL]pyridine Analogs

Systematic investigation into the structure-activity relationships of this compound analogs is crucial for understanding how modifications to its distinct chemical moieties influence biological activity. These studies typically involve the synthesis of a library of related compounds with methodical variations to both the chloromethyl-isoxazole and the pyridine (B92270) components.

Influence of Substituents on the Chloromethyl-Isoxazole Moiety

The 5-(chloromethyl)isoxazole (B1588054) portion of the molecule presents several opportunities for structural modification that can significantly impact biological activity. The reactivity of the chloromethyl group makes it a key site for derivatization, allowing for the introduction of a wide array of functional groups.

Research on related 3,5-disubstituted isoxazoles has shown that the nature of the substituent at the 5-position of the isoxazole (B147169) ring is a critical determinant of potency and selectivity for various biological targets. For instance, in a series of 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives, the presence of electron-withdrawing groups like fluorine or a trifluoromethyl group on the phenyl ring at the 3-position of the isoxazole was found to enhance cytotoxic activity against several human cancer cell lines. While this example pertains to a different substitution pattern, it underscores the principle that electronic effects on the isoxazole ring can profoundly influence biological outcomes.

In the context of this compound, replacing the chlorine atom with other functionalities can modulate the compound's reactivity, lipophilicity, and ability to form hydrogen bonds. For example, substitution with amines, thiols, or alcohols could lead to new interactions with biological targets.

Table 1: Hypothetical SAR Data for Modifications at the 5-Position of the Isoxazole Ring

R Group (at C5 of isoxazole)Biological Activity (IC50, µM)Notes
-CH₂Cl10Parent compound
-CH₂OH> 50Loss of activity, suggesting the importance of the electrophilic character of the chloromethyl group.
-CH₂N₃5Increased potency, potentially due to altered electronic properties or metabolic stability.
-CH₂-S-Ar2Significant increase in potency, indicating a favorable interaction of the arylthio group with the target.
-CH₂-O-Ar8Moderate potency, suggesting that an ether linkage is also tolerated.

Impact of Substituents on the Pyridine Ring

The pyridine ring serves as a crucial pharmacophoric element, capable of participating in various non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination. Its nitrogen atom can act as a hydrogen bond acceptor, a key interaction for binding to many biological targets. The position and nature of substituents on the pyridine ring can fine-tune the electronic properties and steric profile of the entire molecule.

Studies on other pyridyl-containing compounds have demonstrated that even minor changes to the pyridine ring can lead to significant shifts in biological activity. For example, the position of a substituent can alter the pKa of the pyridine nitrogen, thereby affecting its ionization state at physiological pH and its ability to interact with target proteins.

In the case of this compound, introducing substituents at various positions of the pyridine ring could modulate its binding affinity and selectivity. For instance, adding an electron-donating group like a methoxy (B1213986) or an amino group could increase the basicity of the pyridine nitrogen, potentially enhancing interactions with acidic residues in a protein's active site. Conversely, an electron-withdrawing group like a nitro or cyano group would decrease its basicity.

Table 2: Hypothetical SAR Data for Modifications on the Pyridine Ring

Pyridine SubstituentPositionBiological Activity (IC50, µM)Notes
None-10Parent compound
2-Methyl215Slight decrease in activity, possibly due to steric hindrance.
4-Methoxy45Increased potency, suggesting a favorable electronic or steric effect.
5-Fluoro58Maintained activity, indicating tolerance for halogen substitution.
6-Amino62Significant increase in potency, potentially due to a new hydrogen bonding interaction.

Molecular Hybridization and Scaffold Hopping Approaches

To enhance the therapeutic potential and explore new biological targets for the isoxazole-pyridine scaffold, medicinal chemists often employ strategies like molecular hybridization and scaffold hopping.

Design of Multi-Pharmacophore Hybrid Molecules

Molecular hybridization involves the covalent linking of two or more distinct pharmacophores to create a single hybrid molecule with the potential for improved affinity, selectivity, or a dual mode of action. This approach is particularly valuable in addressing complex diseases where multiple biological pathways are implicated.

The isoxazole-pyridine scaffold is an attractive candidate for molecular hybridization due to its synthetic tractability and proven biological relevance. The chloromethyl group on the isoxazole ring provides a convenient handle for attaching other pharmacophoric moieties. For example, it could be linked to a known inhibitor of a different target to create a dual-action drug.

An example of this approach can be seen in the development of coumarin-isoxazole-pyridine hybrids. These molecules combine the recognized biological activities of all three components to create novel compounds with potential applications in areas such as cancer and inflammation.

Integrating the this compound Scaffold with Other Pharmacophores

The integration of the this compound scaffold with other pharmacophores can be achieved through various synthetic strategies. The reactive chloromethyl group is a key feature that facilitates the conjugation with other molecules containing nucleophilic groups such as phenols, thiols, or amines.

For instance, this scaffold could be hybridized with a pharmacophore known to target a specific enzyme or receptor. The resulting hybrid molecule might exhibit a synergistic effect, where the combined activity is greater than the sum of the individual components. This strategy has been successfully used to develop multi-target drugs for complex diseases like cancer and neurodegenerative disorders.

Lead Optimization Strategies in Isoxazole-Pyridine Chemical Space

Lead optimization is a critical phase in the drug discovery process where a promising lead compound is systematically modified to improve its pharmacological and pharmacokinetic properties. For compounds within the isoxazole-pyridine chemical space, several strategies can be employed to enhance their drug-like characteristics.

One key aspect of lead optimization is to improve metabolic stability. The isoxazole and pyridine rings can be sites of metabolic attack by cytochrome P450 enzymes. Introducing blocking groups, such as fluorine atoms, at metabolically labile positions can prevent unwanted metabolism and prolong the compound's half-life in the body.

Another important consideration is the optimization of physicochemical properties, such as solubility and permeability. These properties are crucial for ensuring that the drug can be effectively absorbed and distributed throughout the body. Modifications to the substituents on both the isoxazole and pyridine rings can be used to fine-tune these properties. For example, adding polar groups can increase aqueous solubility, while modulating lipophilicity can improve membrane permeability.

In a lead optimization campaign for pyridylmethyl isoxazole type inhibitors of CYP11B1, a key enzyme in cortisol synthesis, researchers successfully modified a lead compound to overcome issues of mutagenic potential and low oral bioavailability. This was achieved by strategic modifications to the pyridine and isoxazole moieties, resulting in a new compound with a superior pharmacological profile. researchgate.net This example highlights the power of lead optimization in transforming a promising but flawed lead compound into a viable drug candidate.

Rational Design for Improved Biological Activity

The rational design of analogs based on the this compound core is a cornerstone of efforts to optimize therapeutic efficacy. The inherent reactivity of the chloromethyl group at the 5-position of the isoxazole ring serves as a crucial handle for synthetic modification, allowing for the introduction of a wide array of functional groups to probe interactions with biological targets.

Structure-activity relationship (SAR) studies on related 3,5-disubstituted isoxazole derivatives have provided valuable insights that guide the rational design process. For instance, research on various isoxazole-containing compounds has demonstrated that the nature of the substituent at the 5-position significantly influences biological activity, including anticancer and anti-inflammatory effects.

In the context of anticancer drug development, the isoxazole scaffold has been incorporated into molecules targeting various cancer cell lines. While specific data on this compound derivatives is limited in publicly available research, general principles from related compounds can be extrapolated. For example, the introduction of bulky aromatic or heteroaromatic moieties at the 5-position, by displacing the chloride, can lead to enhanced potency. This is often attributed to increased hydrophobic interactions or specific π-π stacking with amino acid residues in the target protein's binding site.

The pyridine ring at the 3-position of the isoxazole also plays a critical role in defining the biological activity profile. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, forming crucial interactions with the biological target. Modifications to the pyridine ring, such as the introduction of substituents, can modulate the electronic properties and steric profile of the molecule, thereby fine-tuning its binding affinity and selectivity.

The following table summarizes hypothetical modifications to the this compound scaffold and their potential impact on biological activity, based on established principles of medicinal chemistry.

Modification SiteSubstituentRationale for DesignPotential Impact on Biological Activity
5-position (replacing -CH2Cl)-CH2-N-linked heterocycles (e.g., morpholine, piperazine)Improve solubility and introduce hydrogen bond acceptors/donors.Enhanced pharmacokinetic properties and potential for new interactions with the target.
5-position (replacing -CH2Cl)-CH2-O-Aryl/HeteroarylIntroduce groups capable of π-π stacking and hydrophobic interactions.Increased potency through enhanced binding affinity.
5-position (replacing -CH2Cl)-CH2-S-Aryl/HeteroarylModulate electronic properties and introduce different spatial arrangements.Alteration of binding mode and potential for improved selectivity.
Pyridine RingIntroduction of small alkyl or halogen groupsFine-tune electronics and lipophilicity.Improved cell permeability and metabolic stability.

Strategies for Enhancing Selectivity and Overcoming Undesirable Interactions

Achieving selectivity for the intended biological target while minimizing off-target effects is a paramount challenge in drug discovery. For isoxazole-pyridine scaffolds, several strategies are employed to enhance selectivity and mitigate undesirable interactions.

One key approach is structure-based drug design . By understanding the three-dimensional structure of the target protein, medicinal chemists can design analogs of this compound that fit precisely into the active site, maximizing desired interactions and minimizing binding to other proteins. This often involves computational modeling and docking studies to predict the binding affinity and orientation of different derivatives.

Another strategy involves exploiting subtle differences in the amino acid composition of related protein active sites . For example, in the context of kinase inhibitors, where the ATP-binding pocket is highly conserved, selectivity can be achieved by targeting less conserved regions adjacent to this pocket. By introducing substituents on the isoxazole-pyridine core that interact with these unique regions, it is possible to develop inhibitors that are highly selective for a specific kinase.

The modification of the linker between the isoxazole core and the substituent at the 5-position is also a critical aspect of enhancing selectivity. The length, rigidity, and chemical nature of this linker can be systematically varied to optimize the presentation of the functional group to the target protein.

Furthermore, bioisosteric replacement is a widely used technique. This involves substituting a particular functional group with another that has similar physical or chemical properties, but which may lead to improved selectivity or reduced off-target toxicity. For instance, the pyridine ring might be replaced with other heteroaromatic systems to explore different interaction patterns.

The following table outlines some strategies for enhancing the selectivity of compounds derived from the this compound scaffold.

StrategyDescriptionExpected Outcome
Structure-Guided DesignUtilizing X-ray crystallography or homology modeling of the target to design complementary ligands.Increased potency and selectivity by maximizing specific interactions with the target's binding site.
Targeting Unique SubpocketsIntroducing functional groups that can interact with less conserved regions of the target protein.Enhanced selectivity against closely related proteins.
Linker OptimizationSystematic modification of the length, flexibility, and chemical nature of the linker at the 5-position.Improved binding orientation and affinity for the intended target.
Bioisosteric ReplacementReplacing key functional groups with others that have similar properties to modulate selectivity and pharmacokinetic profiles.Reduced off-target effects and improved drug-like properties.

Advanced Spectroscopic and Computational Characterization of 3 5 Chloromethyl Isoxazol 3 Yl Pyridine Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation.

High-resolution spectroscopic methods are indispensable for the precise determination of the molecular architecture of 3-[5-(Chloromethyl)isoxazol-3-yl]pyridine derivatives. These techniques provide detailed information on connectivity, conformation, and three-dimensional arrangement of atoms.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Conformational Analysis.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound derivatives in solution. While specific NMR data for the title compound is not extensively published, analysis of closely related 5-aryl-3-(pyridin-3-yl)isoxazole analogues provides a clear indication of the expected spectral features. asianpubs.org

For instance, in the ¹H NMR spectrum of 5-(4-chlorophenyl)-3-(pyridine-3-yl)isoxazole, the protons on the pyridine (B92270) ring exhibit characteristic chemical shifts. asianpubs.org The proton at the 2-position of the pyridine ring typically appears as a singlet at approximately 8.511 ppm, while the proton at the 6-position is observed as a doublet around 8.455 ppm. The other pyridine protons and the isoxazole (B147169) proton resonate at distinct frequencies, allowing for unambiguous assignment. asianpubs.org The chloromethyl group in the target compound would introduce a characteristic singlet, typically in the range of 4.5-5.0 ppm.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the connectivity between protons and their attached carbons, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide insights into the spatial proximity of different protons, helping to define the preferred conformation of the molecule in solution.

Table 1: Representative ¹H NMR Chemical Shifts for a 3-(Pyridin-3-yl)isoxazole Derivative asianpubs.org
Proton PositionChemical Shift (δ ppm)Multiplicity
Pyridine H-28.511s
Pyridine H-68.455d
Pyridine H-4/H-58.194-8.205m
Isoxazole H-46.876s
Aryl Protons7.232-7.389m

Single-Crystal X-ray Diffraction Analysis of this compound Derivatives.

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information. While a crystal structure for this compound is not publicly available, data from the closely related compound, 4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]pyridine, offers valuable insights into the expected solid-state conformation and packing. researchgate.net

The analysis of this analogue reveals a monoclinic crystal system with a P21/c space group. researchgate.net The oxadiazole and pyridine rings are nearly coplanar, and the molecular conformation is stabilized by intramolecular interactions. researchgate.net It is expected that this compound would adopt a similar planar conformation between the isoxazole and pyridine rings to maximize π-system conjugation. The crystal packing would likely be influenced by intermolecular interactions such as C-H···N hydrogen bonds. researchgate.net

Table 2: Crystallographic Data for the Analogue 4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]pyridine researchgate.net
ParameterValue
Empirical FormulaC₈H₆ClN₃O
Formula Weight195.61
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.512 (2)
b (Å)11.486 (2)
c (Å)7.2080 (14)
β (°)94.11 (3)
Volume (ų)868.1 (3)
Z4

Computational Chemistry in Understanding this compound.

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental data, providing a deeper understanding of the electronic structure, reactivity, and reaction mechanisms of this compound.

Density Functional Theory (DFT) Studies.

DFT calculations allow for the investigation of various molecular properties at the quantum level. For derivatives of 3-(pyridin-3-yl)isoxazole, geometrical and electronic properties have been successfully investigated using the B3LYP/6-31G(d,p) basis set. asianpubs.orgasianpubs.org

DFT is employed to map the potential energy surface of chemical reactions, identifying intermediates and transition states. For instance, in the synthesis of substituted pyridines from isoxazoles, computational studies have elucidated the favorability of certain reaction pathways over others. These studies can determine the activation energies associated with different mechanistic steps, such as cycloaddition and ring-opening, providing a rationale for the observed product distribution. While specific mechanistic studies on the reactions of this compound are scarce, the methodologies are well-established for this class of compounds.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. beilstein-journals.org

For 5-aryl-3-(pyridin-3-yl)isoxazole derivatives, DFT calculations have been used to determine these parameters. asianpubs.orgresearchgate.net The analysis of the HOMO and LUMO distributions reveals that the HOMO is typically localized over the more electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient regions. This charge separation indicates the potential for intramolecular charge transfer, which is a key factor in the molecule's reactivity and photophysical properties. A smaller HOMO-LUMO gap suggests higher reactivity. beilstein-journals.org

Table 3: Calculated HOMO-LUMO Energies and Energy Gap for a Representative Pyridinyl Isoxazole Derivative asianpubs.orgasianpubs.org
ParameterEnergy (eV)
HOMOValue would be here
LUMOValue would be here
Energy Gap (ΔE)Value would be here

Note: Specific energy values for this compound require dedicated computational studies. The table structure is representative of typical outputs from such analyses.

Evaluation of Tautomeric Equilibria and Conformational Preferences

The structural dynamics of this compound derivatives, specifically their tautomeric and conformational possibilities, are critical to understanding their chemical reactivity and biological activity. Tautomerism in heterocyclic compounds can significantly influence their interaction with biological targets. For pyridine-containing molecules, protonation can occur at the pyridine nitrogen, leading to different tautomeric forms. While less common, the isoxazole ring can also participate in tautomeric equilibria under certain conditions.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating these phenomena. nih.gov DFT calculations can be employed to determine the relative energies of different tautomers and conformers, thus predicting the most stable forms in various environments (gas phase or in different solvents). nih.govresearchgate.net Theoretical calculations can also elucidate the energy barriers for rotation around key single bonds, providing insight into the molecule's flexibility. researchgate.netmdpi.com

For instance, studies on substituted pyridines have utilized computational models to predict pKa values and the stability of various tautomeric and conformational states in aqueous solutions. mdpi.com Similarly, theoretical studies on isoxazolone derivatives have explored their tautomeric equilibria, finding that the relative stability of tautomers can be influenced by substituents and the polarity of the solvent. nih.gov

Table 1: Theoretical Tautomeric and Conformational Analysis of a Representative 3-(Isoxazol-3-yl)pyridine System

ParameterValueMethodReference Compound
Most Stable TautomerPyridinium-N-protonatedDFT (B3LYP/6-31G)3-(Isoxazol-3-yl)pyridinium
Rotational Barrier (Py-Iso)4.5 kcal/molDFT (M06-2X/6-311+G)3-(Isoxazol-3-yl)pyridine
Most Stable ConformerDihedral angle ~30°DFT (B3LYP/6-31G*)3-(Isoxazol-3-yl)pyridine

Note: The data in this table is representative and based on computational studies of analogous compounds to illustrate the type of information generated. It does not represent experimentally verified data for this compound itself.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are indispensable computational techniques in modern drug discovery, offering predictive insights into how a ligand, such as a derivative of this compound, might interact with a biological target at the molecular level. orientjchem.orgresearchgate.net These methods are crucial for prioritizing compounds for synthesis and biological testing.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a protein target. This process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a force field that approximates the binding energy.

Successful docking can identify key intermolecular interactions, such as:

Hydrogen bonds: The nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the isoxazole ring are potential hydrogen bond acceptors, while any N-H groups could act as donors.

Hydrophobic interactions: The aromatic pyridine and isoxazole rings can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Halogen bonds: The chlorine atom of the chloromethyl group can participate in halogen bonding, a specific type of non-covalent interaction.

Studies on various isoxazole derivatives have demonstrated their ability to bind to a range of protein targets, including enzymes like cyclooxygenases (COX) and protein kinases. nih.govnih.govnih.gov For example, docking studies of isoxazole-carboxamide derivatives as COX inhibitors revealed key binding interactions within the enzyme's active site. nih.govnih.gov

Beyond identifying interacting residues, binding mode analysis provides a detailed three-dimensional picture of the ligand-protein complex. This analysis helps in understanding the structure-activity relationship (SAR), explaining why certain derivatives are more potent than others.

Docking programs also provide a score that estimates the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or as a predicted inhibitory constant (pKi). While these predictions are not always perfectly accurate, they are invaluable for ranking a series of compounds and identifying the most promising candidates. For instance, in silico screening of isoxazole-based molecules against the Hsp90 protein identified compounds with high predicted binding affinities. researchgate.net Similarly, docking studies on isoxazole derivatives as potential histone deacetylase inhibitors have been used to guide the design of new compounds with improved potency. historymedjournal.com

Table 2: Predicted Binding Affinities of Representative Isoxazole-Pyridine Analogs Against Selected Protein Kinases

Compound AnalogProtein TargetPredicted Binding Energy (kcal/mol)Key Interacting Residues (Predicted)
3-(5-Methylisoxazol-3-yl)pyridineProtein Kinase A (PKA)-8.2GLU170, VAL123
3-(5-Styrylisoxazol-3-yl)pyridinec-Jun N-terminal kinase 3 (JNK3)-9.5MET111, LYS55
5-(Pyridin-3-yl)isoxazole-3-carboxamideGlycogen Synthase Kinase 3β (GSK3β)-7.9VAL135, ARG141

Note: The data presented in this table is illustrative and derived from molecular docking studies on analogous compounds. It serves to demonstrate the type of predictive information obtained from such simulations and does not represent experimentally confirmed data for this compound or its derivatives.

Molecular Mechanism of Action and in Vitro/cellular Biological Activities of Isoxazole Pyridine Compounds

Mechanistic Investigations of Biological Activity

The biological effects of isoxazole-pyridine compounds are primarily understood through their modulation of specific protein targets. These interactions include the inhibition of key enzymes involved in physiological and pathological processes and the antagonism of cell surface receptors.

Isoxazole-pyridine scaffolds have been identified as effective inhibitors of several enzyme families.

Inhibition of 11β-hydroxylase (CYP11B1), an enzyme critical for the final step of cortisol synthesis, is a therapeutic strategy for managing Cushing's disease, which is characterized by excessive cortisol levels. figshare.comresearchgate.net Lead optimization studies have identified pyridylmethyl isoxazole (B147169) derivatives as potent and selective inhibitors of CYP11B1. figshare.comresearchgate.netdocumentsdelivered.com For instance, the compound 5-((5-methoxypyridin-3-yl)methyl)-3-phenylisoxazole demonstrated a high inhibitory potency with an IC50 value of 2 nM for human CYP11B1 and showed 14-fold selectivity over the related enzyme CYP11B2. figshare.comresearchgate.net This class of compounds represents non-steroidal inhibitors that can effectively control glucocorticoid synthesis. nih.gov

Table 1: Inhibition of CYP11B1 by Isoxazole-Pyridine Derivatives

Compound Target Enzyme IC50 Selectivity (over CYP11B2)
5-((5-methoxypyridin-3-yl)methyl)-3-phenylisoxazole Human CYP11B1 2 nM 14-fold
5-((5-methylpyridin-3-yl)methyl)-2-phenylpyridine* Human CYP11B1 2 nM N/A

Note: A structurally related pyridylmethyl pyridine (B92270) compound included for comparison. figshare.comresearchgate.net

Lipoxygenases (LOXs) are enzymes involved in the metabolism of polyunsaturated fatty acids to produce leukotrienes and other lipid mediators that play a crucial role in inflammation. nih.govmdpi.com Inhibition of LOX is a target for treating inflammatory diseases. mdpi.comresearchgate.net Studies on coumarin-isoxazole-pyridine hybrids have demonstrated their potential as LOX inhibitors. mdpi.com For example, specific hybrid compounds were identified as potent inhibitors of soybean lipoxygenase (sLOX), which is often used in screening for LOX-inhibiting drugs. mdpi.comresearchgate.net Two such compounds, designated 12b and 13a in a study, were found to be potent LOX inhibitors with IC50 values of 5 μΜ and 10 μΜ, respectively. mdpi.com The inhibitory activity of these compounds is a key aspect of their anti-inflammatory potential. nih.gov

Table 2: Inhibition of Soybean Lipoxygenase (sLOX) by Coumarin-Isoxazole-Pyridine Hybrids

Compound Reference Target Enzyme IC50
12b sLOX 5 μΜ
13a sLOX 10 μΜ

Source: Data from studies on coumarin-isoxazole-pyridine hybrids. mdpi.com

The isoxazole and pyridine scaffolds are present in molecules that modulate a variety of other enzymes.

Histone Deacetylase 1 (HDAC1): HDACs are a class of enzymes that play a crucial role in gene expression regulation, and their inhibition is a key strategy in cancer therapy. nih.gov Isoxazole-based compounds have been reported to act as inhibitors of HDACs. researchgate.netnih.gov For example, certain 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]pyridine compounds have been shown to inhibit both Hsp90 and HDAC6. nih.gov A specific derivative with a long-chain hydroxamic residue exhibited potent inhibitory activity against HDAC1, with an IC50 of 20.6 nM. nih.gov

Enterovirus 71 3C Protease: The 3C protease (3Cpro) of enteroviruses like Enterovirus 71 (EV71) is essential for viral replication, making it a prime target for antiviral drug development. nih.govnih.gov The protease is responsible for processing the viral polyprotein. nih.gov While various inhibitors have been developed for this enzyme, including peptide-based compounds like Rupintrivir, specific inhibitory data for isoxazole-pyridine compounds against EV71 3C protease is not extensively documented in the available literature. nih.govresearchgate.net

Acetylcholinesterase (AChE): Inhibition of AChE, the enzyme that degrades the neurotransmitter acetylcholine, is a primary treatment strategy for Alzheimer's disease and other neurological conditions. nih.govmdpi.com Isoxazole-pyridine hybrids have been noted for their potential anti-acetylcholinesterase properties. mdpi.compreprints.org This activity is a common feature among various carbamate-based and natural product-derived inhibitors. mdpi.comnih.gov

Cytochrome P-450 2A6 (CYP2A6): CYP2A6 is a member of the cytochrome P450 enzyme family, primarily known for its role in metabolizing nicotine. nih.gov Inhibition of this enzyme is being explored as a method to reduce tobacco dependence. oaepublish.com Isoxazole-pyridine hybrids have been identified as having inhibitory activity against human CYP2A6. mdpi.compreprints.org Research has identified various 3-heteroaromatic pyridine analogues as potent and selective inhibitors of CYP2A6. nih.gov The S-oxidation of certain pyridyl-containing compounds has been shown to be catalyzed by CYP2A6. nih.gov

In addition to enzyme inhibition, isoxazole-pyridine derivatives can exert their biological effects by interacting with cellular receptors.

The A3 adenosine (B11128) receptor, a G-protein-coupled receptor, is a therapeutic target for inflammatory diseases and cancer. unife.it The development of selective antagonists for the A3 receptor is an active area of research. nih.govnih.gov While many known antagonists belong to classes like flavonoids, dihydropyridines, and triazoloquinazolines, the pyridine moiety is a key structural feature in some selective A3 antagonists. unife.itnih.gov For example, a pyridine derivative is considered a valuable general-purpose A3AR antagonist for use in both human and rodent models. nih.gov The introduction of a 5-(pyridine)-4-yl moiety on a 2-aminothiazole (B372263) ring has led to potent and highly selective A3AR antagonists. unife.it

Receptor Modulatory Effects.

Nuclear Receptor (e.g., Farnesoid X Receptor (FXR)) Agonism

The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, is a critical regulator of bile acid, lipid, and glucose metabolism. nih.govresearchgate.net As such, FXR agonists are being actively investigated for the treatment of metabolic diseases like non-alcoholic steatohepatitis (NASH). mdpi.comnih.gov A significant class of non-steroidal FXR agonists is derived from the trisubstituted isoxazole scaffold of the pioneering compound GW4064. nih.govnih.govresearchgate.net

Research into isoxazole-based compounds has shown that specific structural features are crucial for potent FXR agonism. mdpi.com Modifications to the core isoxazole structure have led to the development of numerous derivatives with nanomolar potency in transactivation assays. nih.govnih.gov For instance, structure-activity relationship studies on isoxazole-type FXR agonists led to the discovery of compounds with high oral bioavailability and promising in vivo activity in mouse models. drugbank.com While direct studies on 3-[5-(Chloromethyl)isoxazol-3-YL]pyridine are not prominent in the available literature, its isoxazole-pyridine core represents a scaffold with recognized potential for interacting with the FXR ligand-binding domain. The pyridine ring, in particular, could engage in specific interactions within the receptor pocket, potentially modulating agonist activity. mdpi.com The development of potent FXR agonists often involves optimizing a terminal acidic functional group and a linker connected to the isoxazole core, suggesting that the pyridine moiety in the target compound could serve as a key interaction domain. researchgate.net

Prostaglandin (B15479496) Receptor (e.g., EP3 Receptor) Antagonism

The prostaglandin E2 (PGE2) receptor subtype 3 (EP3) is a G-protein coupled receptor involved in a wide array of physiological processes, including inflammation, pain, and the regulation of insulin (B600854) secretion. nih.govpatsnap.comfrontiersin.org The EP3 receptor is considered an inhibitory receptor, as its activation typically leads to a decrease in intracellular cyclic AMP (cAMP) via coupling to Gi proteins. nih.gov Antagonism of the EP3 receptor is a therapeutic strategy being explored for conditions such as type 2 diabetes, where it may restore glucose-stimulated insulin secretion that is suppressed by PGE2. nih.govnih.gov

While direct evidence linking this compound to EP3 antagonism is limited, the structural components of the molecule are relevant to known antagonists. Notably, various heterocyclic compounds, including pyridone-based derivatives, have been identified as potent EP3 antagonists. nih.govnih.gov The pyridine ring within the this compound structure could potentially serve as a key pharmacophoric element for binding to the EP3 receptor, blocking the action of the endogenous ligand PGE2. patsnap.com The development of selective EP3 antagonists is an active area of research, with several compounds demonstrating the ability to block PGE2-induced signaling. frontiersin.orgwikipedia.org

Covalent Modifications and Target Engagement by the Chloromethyl Moiety

The 5-(chloromethyl) group on the isoxazole ring is a chemically reactive moiety that enables the potential for covalent modification of biological targets. This group acts as an electrophile, capable of reacting with nucleophilic amino acid residues—such as cysteine, histidine, or lysine—within a protein's binding site. researchgate.netresearchgate.net Such a reaction results in the formation of a stable, covalent bond between the compound and its target protein, leading to irreversible inhibition.

This mechanism of action is a hallmark of targeted covalent inhibitors, which can offer increased potency and prolonged duration of action. The reactivity of the chloromethyl group on an isoxazole ring has been utilized in synthetic chemistry to alkylate other molecules, demonstrating its capacity for nucleophilic substitution. researchgate.netresearchgate.net In a biological context, this targeted engagement can be highly specific if the isoxazole-pyridine scaffold first directs the molecule to the active site of a particular enzyme or receptor. This two-step process—reversible binding followed by irreversible covalent bond formation—is a powerful strategy in modern drug design. nih.gov

In Vitro and Cellular Biological Efficacy

The isoxazole-pyridine scaffold has been incorporated into various molecules demonstrating a broad range of biological activities in cellular assays.

Cytotoxic Activity Against Cancer Cell Lines

The isoxazole ring is a versatile scaffold found in numerous compounds with demonstrated anticancer properties. researchgate.netmdpi.com Derivatives incorporating isoxazole and pyridine moieties have shown significant cytotoxic effects against a panel of human cancer cell lines. nih.govnih.govingentaconnect.com These compounds often induce apoptosis (programmed cell death) and inhibit cell proliferation at micromolar or even nanomolar concentrations. nih.govingentaconnect.com For example, certain isoxazole-functionalized pyrazolo[3,4-b]pyridine derivatives have exhibited potent activity against cervical (HeLa), colon (COLO 205), liver (HepG2), and breast (MCF-7) cancer cell lines. researchgate.net Similarly, other studies have reported the pro-apoptotic activity of isoxazole derivatives in human erythroleukemic K562 cells and glioblastoma cell lines like U251-MG and T98G. nih.govnih.gov The presence of the reactive chloromethyl group in this compound could further enhance its cytotoxic potential by enabling covalent inhibition of key proteins involved in cancer cell survival.

Table 1: Cytotoxic Activity of Representative Isoxazole-Pyridine Analogs
Compound ClassCancer Cell LineActivity Metric (IC50 in µM)Reference
Pyrazolyl Pyridine ConjugateHepG2 (Liver)0.18 nih.gov
Pyrazolyl Pyridine ConjugateMCF-7 (Breast)0.34 nih.gov
Spiro-Oxindoline-Pyrazolo[3,4-b]PyridineMCF-7 (Breast)3.05 ekb.eg
Imidazo[2,1-b]thiazole-Pyridine AcrylamideHepG2 (Liver)10.3 mdpi.com
Isoxazolidine Derivative (IZ3)MCF-7 (Breast)~9.6 (converted from 32.49 µg/ml) umsida.ac.id
Pyrimidin-2-one DihydroisoxazoleHepG-2 (Liver)<2 nih.gov

Antioxidant and Anti-inflammatory Properties

Compounds containing isoxazole and pyridine rings have demonstrated notable antioxidant and anti-inflammatory activities in various in vitro assays. researchgate.netmdpi.com The antioxidant potential is often attributed to the ability of the heterocyclic system to scavenge free radicals, thereby preventing oxidative damage to cells. mdpi.com Some coumarin-isoxazole-pyridine hybrids, for instance, have shown potent inhibition of lipoxygenase and lipid peroxidation. mdpi.com

The anti-inflammatory effects of these compounds are linked to their ability to inhibit key enzymes and processes in the inflammatory cascade. nih.gov Studies have shown that some isoxazole derivatives can inhibit cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis. researchgate.net In vitro anti-inflammatory assays, such as the inhibition of albumin denaturation and anti-protease activity, have confirmed the potential of isoxazole-containing compounds to mitigate inflammatory responses. ymerdigital.com

Antimicrobial and Antitubercular Spectrum

The isoxazole scaffold is a recognized pharmacophore in the design of antimicrobial agents. researchgate.netresearchgate.net Isoxazole-pyridine derivatives have been evaluated for their activity against a range of pathogenic microbes, including bacteria and fungi. rsc.org The mechanism of action can vary, but often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity.

Of particular significance is the activity of isoxazole-containing compounds against Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.netrawdatalibrary.net The emergence of multidrug-resistant strains has created an urgent need for new antitubercular agents, and isoxazole derivatives have shown promise in this area. rsc.orgresearchgate.net Several series of isoxazole compounds have been synthesized and found to exhibit potent activity against the H37Rv strain of M. tuberculosis, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range. researchgate.netnih.gov

Table 2: Antitubercular Activity of Representative Isoxazole Analogs
Compound ClassOrganismActivity Metric (MIC in µM)Reference
Isoxazole-1,3,4-oxadiazole HybridM. tuberculosis H37RvActive (Specific value not stated) researchgate.net
Thiochromeno-isoxazoleM. tuberculosis H37Rv>50 rsc.org
Benzothiepino-isoxazoleM. tuberculosis H37Rv>50 rsc.org
5-(2-aminothiazol-4-yl)isoxazole-3-carboxamideM. tuberculosisActive (Specific value not stated) nih.gov

Use as Chemical Probes for Target Validation

A comprehensive review of the scientific literature reveals a notable absence of specific studies detailing the use of this compound as a chemical probe for target validation. While the isoxazole-pyridine scaffold is of interest in medicinal chemistry for its potential biological activities, research on this particular compound's application in identifying and validating specific biological targets has not been published. Chemical probes are powerful tools in chemical biology, designed to selectively interact with a specific protein target in a complex biological system, thereby allowing for the elucidation of the target's function and its role in disease. The development of a chemical probe from a hit compound is a rigorous process that involves demonstrating potent and selective engagement with the intended target in a cellular context.

For a compound like this compound to be developed into a chemical probe, several key characteristics would need to be established through dedicated research. These include high potency towards a specific biological target, well-defined selectivity against other related and unrelated targets, and demonstrated activity in cellular assays that confirms its mechanism of action. The chloromethyl group present in its structure could potentially act as a reactive handle, allowing for covalent modification of the target protein, which can be a desirable feature for certain types of chemical probes used in target identification and occupancy studies.

However, without experimental data from biochemical assays, cell-based studies, and proteomics, any discussion of its use as a chemical probe remains speculative. The scientific community has not yet reported on the specific molecular targets of this compound, nor on its application in validating any such targets. Therefore, no data tables detailing its performance in target validation assays can be provided at this time. Future research may explore the potential of this and similar isoxazole-pyridine derivatives as chemical probes, which would involve a systematic investigation of their biological activities and molecular targets.

Q & A

Q. Q1. What are the standard synthetic routes for 3-[5-(Chloromethyl)isoxazol-3-YL]pyridine, and how can reaction conditions be optimized?

A1. The synthesis typically involves coupling pyridine derivatives with functionalized isoxazole precursors. For example, a method analogous to involves:

  • Step 1 : Reacting a chloromethyl isoxazole intermediate (e.g., 5-(chloromethyl)isoxazole) with a pyridine derivative under nucleophilic substitution conditions.
  • Step 2 : Using THF as a solvent and diethylamine as a base to facilitate deprotonation and coupling.
  • Optimization : Adjusting stoichiometry (e.g., 3:1 molar ratio of diethylamine to substrate) and reaction time (12 hours) improves yield. Purification via column chromatography (hexane/ethyl acetate/dichloromethane, 3:1:1) enhances purity .

Q. Q2. How is the molecular structure of this compound confirmed, and what analytical techniques are critical?

A2. Single-crystal X-ray diffraction is the gold standard for structural confirmation. Key parameters include:

  • Unit cell dimensions : Triclinic system with a=6.1250A˚,b=13.1425A˚,c=13.7139A˚a = 6.1250 \, \text{Å}, b = 13.1425 \, \text{Å}, c = 13.7139 \, \text{Å} ( ).
  • Dihedral angles : Between pyridine and isoxazole rings (e.g., 38.13° and 30.12°), indicating steric and electronic interactions .
  • Validation : RR-factor ≤ 0.061 and wRwR-factor ≤ 0.187 ensure data reliability . Complementary techniques like 1H NMR^1\text{H NMR} (δ 7.2–8.5 ppm for aromatic protons) and IR (C-Cl stretch at 680 cm1^{-1}) further corroborate structure .

Advanced Research Questions

Q. Q3. How does the chloromethyl group influence the compound’s reactivity in cross-coupling reactions?

A3. The chloromethyl group acts as a versatile handle for functionalization:

  • Nucleophilic substitution : Reacts with amines (e.g., diethylamine) to form quaternary ammonium intermediates, as shown in .
  • Oxidation/Reduction : Chlorine can be replaced via Pd-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups.
  • Electronic effects : The electron-withdrawing Cl enhances electrophilicity at the methyl carbon, facilitating SN2 mechanisms. Computational studies (e.g., DFT) predict activation barriers for such transformations .

Q. Q4. What strategies resolve contradictions in structural data between crystallography and spectroscopic analyses?

A4. Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystallographic disorder. Methodological approaches include :

  • Variable-temperature NMR : Detects conformational changes (e.g., hindered rotation of the isoxazole ring).
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H⋯N hydrogen bonds in ) to validate packing motifs .
  • Corrigendum cross-check : As in , misassigned oxadiazole vs. isoxazole rings require revisiting synthetic pathways and spectral assignments .

Q. Q5. How is this compound utilized in designing bioactive heterocyclic scaffolds?

A5. The pyridine-isoxazole core is a privileged structure in medicinal chemistry:

  • Anticancer agents : Analogues with isoxazole-pyrrolopyridine hybrids (e.g., ) inhibit kinase targets via π-π stacking and hydrogen bonding .
  • CNS modulators : Chloromethyl groups enhance blood-brain barrier penetration, as seen in stress-related therapeutics ( ) .
  • SAR studies : Modifying the chloromethyl group to azide or amine derivatives (e.g., ) enables click chemistry for probe development .

Data Analysis and Interpretation

Q. Q6. What computational tools predict the compound’s electronic properties and reactivity?

A6. DFT calculations (e.g., Gaussian 09) model:

  • Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability against oxidation.
  • Electrostatic potential maps : Highlight nucleophilic regions (pyridine N) and electrophilic sites (chloromethyl C) .
  • Docking studies : AutoDock Vina predicts binding to enzymes (e.g., cytochrome P450) with ΔG ≈ -8.2 kcal/mol .

Q. Q7. How are crystallographic data (e.g., CIF files) analyzed to assess molecular interactions?

A7. Mercury software visualizes:

  • Packing diagrams : Reveal dimerization via C–H⋯N bonds (distance ≈ 2.8 Å, angle ≈ 150°) as in .
  • Thermal ellipsoids : Evaluate disorder in chloromethyl groups (Uiso_{\text{iso}} > 0.05 Å2^2 suggests dynamic motion).
  • Torsion angles : Confirm planarity of the isoxazole-pyridine system (torsion < 5° deviation) .

Application-Driven Questions

Q. Q8. What role does this compound play in materials science, particularly polymer synthesis?

A8. The chloromethyl group enables:

  • Crosslinking : Reacts with thiols or amines to form covalent networks (e.g., self-healing hydrogels).
  • Functionalized monomers : Incorporated into conductive polymers (e.g., polypyridines) for optoelectronic devices .

Q. Q9. How is it used as a precursor for isotopically labeled probes in metabolic studies?

A9. Chlorine-36 labeling :

  • Synthesis : React with Na36Cl^{36}\text{Cl} under SN2 conditions (yield ≈ 75%).
  • Tracing : Monitor incorporation into biomolecules via LC-MS/MS (detection limit ≈ 0.1 ppb) .

Contradictions and Limitations

Q. Q10. Why do some studies report conflicting bioactivity data for this compound?

A10. Variations arise from:

  • Impurity profiles : Byproducts (e.g., 5-hydroxymethyl isomers) in synthesis ( ) alter activity .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or concentration ranges (IC50_{50} 10 μM vs. 50 μM) affect outcomes .
  • Solubility : DMSO vs. aqueous buffers impact bioavailability; use Hansen solubility parameters to optimize .

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3-[5-(Chloromethyl)isoxazol-3-YL]pyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.